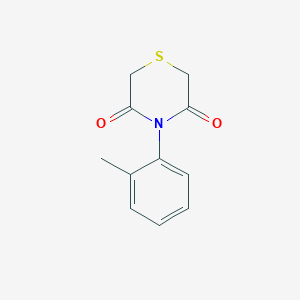
4-(2-Methylphenyl)thiomorpholine-3,5-dione
描述
“4-(2-Methylphenyl)thiomorpholine-3,5-dione” is a chemical compound with the molecular formula C11H11NO2S . It has a molar mass of 221.28 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The exact arrangement of these atoms forms the unique structure of this compound.Physical And Chemical Properties Analysis
“this compound” has a predicted density of 1.298±0.06 g/cm3 and a predicted boiling point of 469.9±45.0 °C .科学研究应用
4-(2-Methylphenyl)thiomorpholine-3,5-dione has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has been shown to have potent antioxidant and anti-inflammatory properties, and has been investigated as a potential treatment for a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
作用机制
The mechanism of action of 4-(2-Methylphenyl)thiomorpholine-3,5-dione is not fully understood, but it is thought to involve the inhibition of reactive oxygen species (ROS) and the activation of antioxidant pathways. The compound has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, and to decrease the production of ROS in vitro and in vivo.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune function. The compound has also been shown to have neuroprotective effects, and to improve cognitive function in animal models of neurodegenerative disease.
实验室实验的优点和局限性
One of the main advantages of 4-(2-Methylphenyl)thiomorpholine-3,5-dione for lab experiments is its potent antioxidant and anti-inflammatory properties, which make it a useful tool for investigating the role of oxidative stress and inflammation in disease. However, the compound has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
未来方向
There are many potential future directions for research on 4-(2-Methylphenyl)thiomorpholine-3,5-dione, including the investigation of its potential as a therapeutic agent for a variety of diseases, the elucidation of its mechanism of action, and the development of new synthetic methods for the compound. Other potential areas of research include the investigation of this compound's effects on mitochondrial function, its potential as a radioprotective agent, and its role in modulating the gut microbiome.
Conclusion:
In conclusion, this compound is a compound with a wide range of potential applications in scientific research. The compound has been shown to have potent antioxidant and anti-inflammatory properties, and its mechanism of action is the subject of ongoing investigation. While there are some limitations to the use of this compound in lab experiments, its potential as a therapeutic agent for a variety of diseases makes it an exciting area of research for the future.
属性
IUPAC Name |
4-(2-methylphenyl)thiomorpholine-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-8-4-2-3-5-9(8)12-10(13)6-15-7-11(12)14/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXITVAGDLNAWCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CSCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-[(2-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3127573.png)

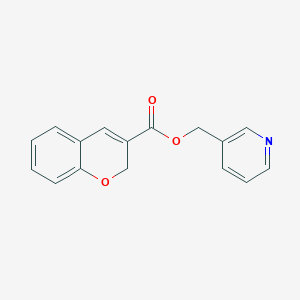


![5-[3-(Trifluoromethyl)phenyl]sulfinylthiadiazole](/img/structure/B3127596.png)
![N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-4-methylbenzenesulfonamide](/img/structure/B3127603.png)

![N-((benzylamino){2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}methylene)benzenesulfonamide](/img/structure/B3127630.png)
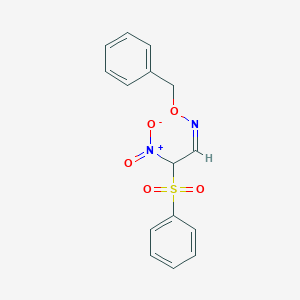
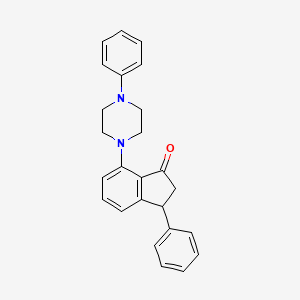

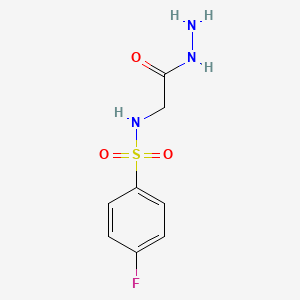
![1-[4-(4-Fluorophenyl)piperazino]-3-(phenylsulfanyl)-2-propanol](/img/structure/B3127671.png)